molecular formula C13H7BrINO B1381946 3-Bromo-4-(2-iodophenoxy)-benzonitrile CAS No. 1325219-94-0

3-Bromo-4-(2-iodophenoxy)-benzonitrile

Cat. No.: B1381946
CAS No.: 1325219-94-0
M. Wt: 400.01 g/mol
InChI Key: AMUAMAXZGLMYMW-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-iodophenoxy)-benzonitrile is a chemical compound with the molecular formula C13H10BrIO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and an iodine atom attached to different carbon atoms in the benzene ring .

Scientific Research Applications

Environmental and Microbial Degradation Studies

Research into structurally related benzonitriles, including bromoxynil and ioxynil, has shown their significance in agricultural applications as herbicides. These studies focus on the microbial degradation of these compounds in soil and subsurface environments. Insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms are critical in understanding the environmental fate of these herbicides. Such investigations provide a basis for assessing the ecological impact of 3-Bromo-4-(2-iodophenoxy)-benzonitrile and related compounds (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic and Quantum Chemical Studies

The vibrational spectra of related benzonitriles have been explored using density functional theory (DFT) to understand the fundamental vibrational frequencies and intensities of vibrational bands. Such studies, applied to 4-bromo benzonitrile, showcase the utility of spectroscopic methods in characterizing the molecular structure and properties of benzonitriles, which can be extended to compounds like this compound (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).

Photodynamic Therapy Applications

Studies on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which include structural analogs to this compound, reveal promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxic Effects and Environmental Impact

Research on the cytotoxic effects of benzonitrile herbicides, including bromoxynil and related compounds, highlights the importance of studying these chemicals' impact on human cell lines. Such studies are essential for understanding the potential health risks associated with exposure to benzonitriles and their metabolites, informing safety guidelines and environmental policies (Lovecká et al., 2015).

Synthesis and Chemical Reactions

The synthesis and reactions of various benzonitrile compounds, including bromo and iodo analogs, are crucial for developing new materials and molecules with potential applications in organic synthesis, materials science, and pharmaceutical research. Understanding the chemical properties and reactivity of this compound can lead to innovative applications and synthesis methods (Ojala, Ojala, & Britton, 2008).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-(2-iodophenoxy)-benzonitrile is the norepinephrine transporter (NET) . NET is a major target for the evaluation of the cardiac sympathetic nerve system in patients with heart failure and Parkinson’s disease . It is also used in therapeutic applications against certain types of neuroendocrine tumors .

Mode of Action

This compound interacts with its target, the NET, by binding to it and inhibiting its function . This results in the termination of noradrenergic signaling at the synaptic gap and is essential for the reuptake of the neurotransmitter norepinephrine (NE) .

Biochemical Pathways

The compound affects the sphingolipid rheostat , a complex biochemical pathway involving various enzymes . This pathway is responsible for the metabolism of sphingomyelin, an important component of eukaryotic cell membranes . The compound’s action on this pathway can lead to changes in the balance of biological effector molecules, which play different roles in biology .

Pharmacokinetics

20 min), reduced dependence on on-site cyclotrons, and flexibility in the design of novel tracer structures .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/NF-κB signaling pathways, inhibition of the migration of A375 cells, promotion of apoptosis, and exertion of antiproliferative effect by inducing G2/M phase arrest in A375 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C to maintain its stability . Exposure to air should be avoided .

Properties

IUPAC Name

3-bromo-4-(2-iodophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrINO/c14-10-7-9(8-16)5-6-12(10)17-13-4-2-1-3-11(13)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAMAXZGLMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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